

Technical Guide: Spectroscopic Characterization of 2-(3-Nitrophenoxy)ethylamine

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Compound of Interest

Compound Name: 2-(3-Nitrophenoxy)ethylamine

CAS No.: 26646-35-5

Cat. No.: B1600485

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Compound Identity:

- IUPAC Name: 2-(3-Nitrophenoxy)ethan-1-amine
- CAS Number: 26646-35-5 (Free Base) | 19008-62-9 (HCl Salt)
- Molecular Formula: C₁₀H₁₂N₂O₂
- Molecular Weight: 182.18 g/mol

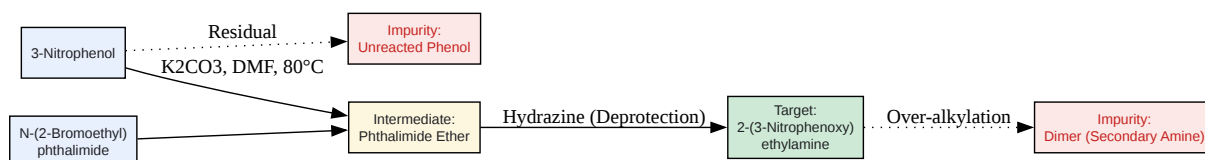
Synthesis & Contextual Impurity Profile

Understanding the synthesis route is prerequisite to interpreting the spectra, as specific impurities often appear in the aliphatic regions of NMR or as background noise in MS.

Synthesis Workflow (Williamson Ether / Gabriel Route)

The most robust synthesis involves the nucleophilic attack of 3-nitrophenoxide on a protected ethylamine precursor (like

-(2-bromoethyl)phthalimide) followed by deprotection, or direct alkylation with 2-bromoethylamine (lower yield, higher dimerization risk).



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Figure 1: Synthesis pathway highlighting potential impurities that may affect spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

(Chloroform-d) for Free Base; DMSO-

for HCl salt. Reference: TMS (

0.00 ppm).

H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and two triplets in the aliphatic region.[1]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.82	dt / s	1H	Ar-H2	Deshielded. Located between NO and OR groups. Appears as a triplet of doublets (small coupling) or broad singlet.
7.71	ddd	1H	Ar-H4	Deshielded. Ortho to NO . Shows strong ortho coupling (Hz) and meta coupling.
7.43	t / dd	1H	Ar-H5	Neutral/Shielded. Meta to both substituents. Appears as a pseudo-triplet (Hz).
7.21	ddd	1H	Ar-H6	Shielded. Ortho to the electron-donating alkoxy group.
4.08	t	2H	-O-CH	Deshielded Aliphatic. Significant downfield shift due to direct oxygen

attachment (

Hz).

Mid-field

Aliphatic.

Shielded relative

to the ether

protons (

Hz).

3.12

t

2H

-CH

-N

Exchangeable.

Broad singlet.

Shift varies with

concentration

and water

content.

Disappears with

D

O shake.

1.60

bs

2H

-NH

C NMR (100 MHz, CDCl₃)

The carbon spectrum must show 8 distinct signals.

Shift (ppm)	Carbon Type	Assignment	Notes
159.2	Quaternary (C)	C1 (Ar-O)	Most deshielded due to direct oxygen attachment.
149.1	Quaternary (C)	C3 (Ar-NO)	Deshielded by nitro group induction.
130.1	Methine (CH)	C5	Meta position.
121.8	Methine (CH)	C6	Ortho to alkoxy group.
116.0	Methine (CH)	C4	Ortho to nitro group.
108.9	Methine (CH)	C2	Isolated carbon between substituents.
70.5	Methylene (CH)	-O-CH -	Ether carbon.
41.6	Methylene (CH)	-CH -N	Amine carbon.

Infrared Spectroscopy (FT-IR)

Method: Neat film (oil) or KBr pellet (if salt).

The IR spectrum serves as a rapid "fingerprint" verification. The simultaneous presence of primary amine doublets and nitro stretches is diagnostic.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Diagnostic Value
3380, 3310	Stretching (Asym/Sym)	N-H (Primary Amine)	High. A doublet peak confirms a primary amine (-NH ₂). A single peak would indicate a secondary amine impurity.
3080	Stretching	C-H (Aromatic)	Medium. Weak shoulder above 3000 cm ⁻¹ .
2940, 2870	Stretching	C-H (Aliphatic)	Medium. Methylene groups. ^[2]
1530	Stretching (Asymmetric)	N-O (Nitro)	Critical. Very strong band characteristic of aromatic nitro compounds.
1350	Stretching (Symmetric)	N-O (Nitro)	Critical. Paired with the 1530 band.
1245	Stretching	C-O (Aryl Ether)	High. Strong band indicating the phenoxy linkage.
1590, 1480	Ring Breathing	C=C (Aromatic)	Standard aromatic skeleton confirmation.

Mass Spectrometry (MS)

Method: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray).

Fragmentation Logic (EI)

For primary amines, the base peak is rarely the molecular ion. The molecule undergoes characteristic

-cleavage.

- Molecular Ion (M⁺):

182 (Weak intensity).

- Base Peak:

30.

- Mechanism:

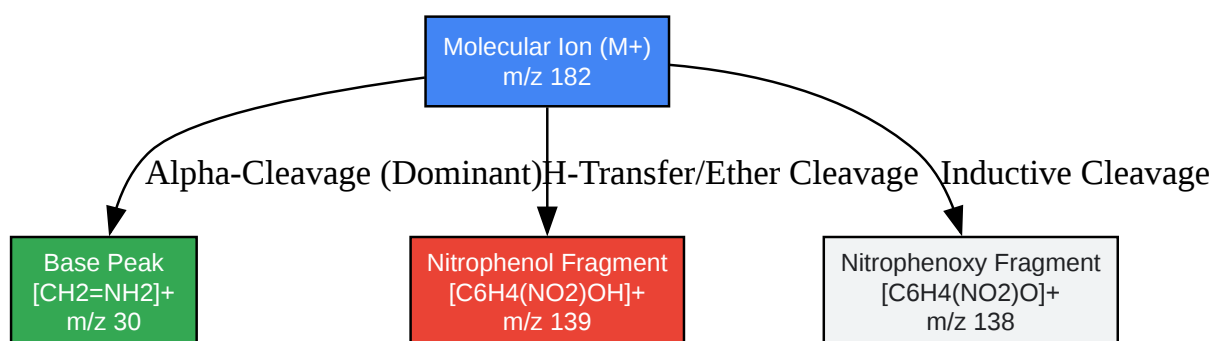
-cleavage of the amine chain:

.

- Diagnostic Fragment:

139.

- Mechanism: Cleavage of the ether bond or McLafferty-like rearrangement yielding the 3-nitrophenol cation/radical cation.



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Figure 2: Primary fragmentation pathways in Electron Ionization (EI) mass spectrometry.

Quality Control & Troubleshooting

When analyzing this compound, several common issues may arise. Use this troubleshooting matrix to validate your data.

- **Missing Amine Protons (NMR):** If the broad singlet at 1.60 ppm is absent, the sample may be wet (proton exchange with water) or the concentration is too low. Action: Run in dry DMSO-
or add D
O to confirm disappearance.
- **Extra Aliphatic Peaks:** Signals at
3.8 and 3.2 often indicate the dimer impurity (secondary amine) formed during synthesis if the amine excess was insufficient.
- **Physical State Discrepancy:**
 - Free Base: Yellow/Orange Oil.
 - HCl Salt: Off-white/Yellow Solid (MP: ~150°C).
 - Note: Do not confuse the salt spectrum (D
O) with the free base (CDCl
); chemical shifts will change slightly due to pH effects on the amine.

References

- **Compound Identification:** 2-(3-Nitrophenoxy)ethanamine. CAS 26646-35-5. [3][4][5] National Center for Biotechnology Information. PubChem Compound Summary. [Link]
- **General Spectral Data (Analog):** Synthesis of 2-(p-nitrophenoxy)ethylamine. Knipe, A. C., et al. J. Chem. Soc., Perkin Trans. 1, 1977, 581. [Link][1][6]
- **Spectroscopy Methodology:** Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Standard text for interpreting nitro/amine shifts).

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